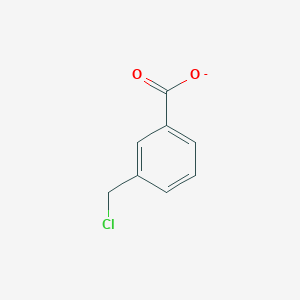

3-(Chloromethyl)benzoate

説明

Overview of Chemical Significance in Organic Synthesis

The principal significance of methyl 3-(chloromethyl)benzoate in organic synthesis lies in its role as a versatile intermediate. chembk.com Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable precursor in the synthesis of complex organic molecules. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution and alkylation reactions, which are fundamental processes in constructing molecular frameworks.

In the pharmaceutical industry, this compound serves as a key starting material or intermediate for various active pharmaceutical ingredients (APIs). For instance, it is a precursor in the synthesis of vasodilators like taprostene (B27798). Furthermore, the core structure is utilized in medicinal chemistry to develop novel therapeutic agents. A notable area of research involves the synthesis of derivatives such as 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, which has been investigated as a potential alternative to acetylsalicylic acid (aspirin) with potentially fewer side effects. nih.govresearchgate.net Beyond pharmaceuticals, its utility extends to the agrochemical and dye industries, where it is used to produce pesticides and various colorants. chembk.com The related compound, 3-(chloromethyl)benzoic acid, is also a particularly useful intermediate for synthesizing products such as the anti-inflammatory drug Ketoprofen. google.comgoogle.com

Structural Features and their Influence on Reactivity

The chemical behavior of methyl this compound is a direct consequence of its distinct structural features. The molecule consists of a benzene (B151609) ring substituted with a chloromethyl group (-CH2Cl) and a methyl ester group (-COOCH3) at the meta-positions (1 and 3). This specific arrangement governs its reactivity in subsequent chemical transformations.

The chloromethyl group is the primary center of reactivity. The carbon-chlorine bond is polarized, and the chlorine atom serves as a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This facilitates a variety of nucleophilic substitution (SN2) reactions, which are central to its utility as a building block for larger molecules. The reactivity of this group can be contrasted with its bromine analog, methyl 3-(bromomethyl)benzoate, which is even more reactive in SN2 reactions due to the weaker carbon-bromine bond.

Conversely, the methyl ester group is strongly electron-withdrawing. This property deactivates the aromatic ring towards electrophilic aromatic substitution reactions. google.com The deactivating nature of the ester group makes reactions like direct chloromethylation of the ring itself challenging to achieve with high efficiency. google.com The meta-positioning of the two substituents directs any further electrophilic substitution on the aromatic ring primarily to the 5-position, and to a lesser extent, the 2-, 4-, and 6-positions.

Table 1: Physicochemical Properties of Methyl this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉ClO₂ |

| Molecular Weight | 184.62 g/mol |

| Boiling Point | 276.8°C at 760 mmHg |

| Density | 1.19 g/mL |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether. |

Data sourced from multiple references. chembk.comepa.gov

Scope and Objectives of Contemporary Academic Research on this compound

Contemporary academic research involving this compound and its derivatives is primarily driven by the pursuit of novel applications in medicinal chemistry and the optimization of synthetic processes. The overarching goal is to leverage its unique reactivity to construct complex, high-value molecules with specific functions.

A significant focus of current research is the development of new therapeutic agents. Scientists are actively designing and synthesizing derivatives of this compound to create compounds with enhanced biological activity. nih.gov A prime example is the work on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a novel salicylic (B10762653) acid derivative intended as a potential substitute for aspirin. nih.govacs.org Research objectives in this area include evaluating its efficacy as an analgesic, anti-inflammatory, and antiplatelet agent while assessing its toxicity profile compared to existing drugs. nih.govresearchgate.net In silico studies and in vitro assays are used to explore the binding affinity of these new compounds to protein targets like cyclooxygenase-2 (COX-2) and epidermal growth factor receptor (EGFR). researchgate.net

Another major objective is the continued improvement of synthetic methodologies. Researchers aim to devise synthetic routes that are not only high-yielding but also adhere to the principles of green chemistry. This includes using less hazardous reagents, reducing the number of reaction steps, and minimizing waste. google.comgoogle.com The development of efficient, one-pot syntheses and the use of effective catalysts remain active areas of investigation. google.comgoogle.com

Table 2: Selected Research Findings on this compound Derivatives

| Derivative | Research Focus | Key Finding | Reference(s) |

|---|---|---|---|

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | Development of a novel non-steroidal anti-inflammatory drug (NSAID) | Shows potential as an analgesic and anti-inflammatory agent with a better toxicity profile than acetylsalicylic acid (aspirin). | nih.govresearchgate.netacs.org |

| Methyl this compound | Synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors | The compound serves as an intermediate in the synthesis of potential anticancer agents that show inhibitory activity against EGFR. |

Structure

2D Structure

特性

分子式 |

C8H6ClO2- |

|---|---|

分子量 |

169.58 g/mol |

IUPAC名 |

3-(chloromethyl)benzoate |

InChI |

InChI=1S/C8H7ClO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11)/p-1 |

InChIキー |

PBSUMBYSVFTMNG-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=CC(=C1)C(=O)[O-])CCl |

製品の起源 |

United States |

Synthetic Methodologies and Strategic Approaches for 3 Chloromethyl Benzoate

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of 3-(Chloromethyl)benzoate often involves multi-step processes or direct chlorination, each with distinct mechanistic pathways.

Multi-Step Synthesis via Esterification and Chloromethylation

A common and well-documented route to this compound involves a two-step process. The first step is the esterification of a suitable benzoic acid precursor, followed by a chloromethylation reaction.

One approach begins with 3-methylbenzoic acid, which is first esterified with an alcohol, such as methanol (B129727), in the presence of an acid catalyst to yield methyl 3-methylbenzoate (B1238549). The subsequent step involves the chloromethylation of the methyl 3-methylbenzoate intermediate. This reaction introduces the chloromethyl group onto the aromatic ring.

A variation of this multi-step synthesis starts with benzoic acid. chembk.com It is first reacted with thionyl chloride to form benzoyl chloride. chembk.com This acid chloride is then esterified with methanol to produce methyl benzoate (B1203000). chembk.com The final step is the chloromethylation of methyl benzoate to yield methyl this compound. chembk.com

| Reactant | Reagent(s) | Product |

| Benzoic Acid | 1. Thionyl Chloride 2. Methanol | Methyl Benzoate |

| Methyl Benzoate | Chloromethylating Agent | Methyl this compound |

Direct Side-Chain Chlorination of Benzoate Precursors

An alternative strategy involves the direct chlorination of the side chain of a benzoate precursor, such as 3-methylbenzoate. This method aims to directly convert the methyl group into a chloromethyl group.

This process typically involves the use of a chlorinating agent, such as chlorine gas, and is often initiated by UV light or a radical initiator. The reaction proceeds via a free radical mechanism on the side chain of the aromatic ring. A patent describes a method where methyl p-methylbenzoate, obtained from the esterification of p-toluic acid and methanol, is treated with chlorine gas under the influence of a catalyst to induce side-chain chlorination. google.com While this example pertains to the para-isomer, the principle of side-chain chlorination is applicable to the synthesis of the meta-isomer as well.

It is important to control the reaction conditions to avoid over-chlorination, which can lead to the formation of dichloromethyl and trichloromethyl byproducts, thereby reducing the purity and yield of the desired product. google.com

One-Step Synthesis from Benzoyl Chloride Analogues

A more direct, one-step approach involves the reaction of a benzoyl chloride analogue with paraformaldehyde. This method can be applied to the synthesis of the corresponding acid, which can then be esterified to the desired benzoate.

For instance, a patented method describes the one-step synthesis of 3-chloromethyl benzoic acid from benzoyl chloride and paraformaldehyde in a solvent and in the presence of a Lewis acid catalyst. google.com The resulting 3-(chloromethyl)benzoic acid can then be esterified to yield this compound. This approach offers a more streamlined process compared to the multi-step routes.

Exploration of Novel Synthetic Pathways

Research into the synthesis of this compound and related compounds continues to explore more efficient and environmentally benign methods.

Catalytic Approaches

The use of catalysts, particularly Lewis acids, plays a significant role in the synthesis of chloromethylated aromatic compounds. In the one-step synthesis from benzoyl chloride and paraformaldehyde, Lewis acids such as anhydrous aluminum chloride, ferric chloride, stannic chloride, and zinc chloride are employed to facilitate the reaction. google.comgoogle.com These catalysts enhance the electrophilicity of the reagents, promoting the chloromethylation of the aromatic ring.

Research has also explored the use of phase-transfer catalysis (PTC) for the esterification of benzoic acid to produce chloromethyl benzoate, using chloromethyl chlorosulfate (B8482658) as the chloromethylating agent. phasetransfercatalysis.com This method avoids the formation of the highly carcinogenic bis(chloromethyl) ether byproduct. phasetransfercatalysis.com

| Catalyst Type | Example(s) | Application |

| Lewis Acid | Anhydrous Aluminum Chloride, Ferric Chloride, Zinc Chloride | One-step synthesis of 3-(chloromethyl)benzoic acid |

| Phase-Transfer Catalyst | Not specified | Esterification of benzoic acid |

Microwave-Assisted Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique has been successfully applied to the synthesis of derivatives of this compound.

For example, the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was achieved by reacting 3-(chloromethyl)benzoyl chloride with salicylic (B10762653) acid under microwave irradiation (600 W) for 5 minutes. nih.gov This rapid synthesis was facilitated by the use of acetone (B3395972) as a solvent and pyridine (B92270) as a catalyst. nih.gov The application of microwave energy can significantly reduce reaction times and potentially improve yields compared to conventional heating methods.

Principles of Green Chemistry in Synthesis

The synthesis of 3-(chloromethyl)benzoic acid, a closely related precursor, has evolved to incorporate principles of green chemistry. Traditional methods often involved multiple steps, such as the selective oxidation of m-xylene (B151644) to 3-methylbenzoic acid followed by a light-induced chlorination. google.com This older route presented significant drawbacks, including poor selectivity during oxidation, which could lead to the formation of m-phthalic acid, thereby reducing the yield and purity of the desired 3-methylbenzoic acid. google.com Furthermore, the chlorination step required the use of toxic chlorine gas and suffered from poor selectivity, producing hard-to-separate by-products like 3-(dichloromethyl)benzoic acid and 3-(trichloromethyl)benzoic acid. google.com

Optimization of Reaction Parameters for Research-Scale Production

The optimization of research-scale production of this compound focuses on maximizing yield and purity through the careful control of reaction conditions. ontosight.ai A key synthetic route involves the reaction of chlorobenzoyl chloride with paraformaldehyde catalyzed by a Lewis acid. google.comgoogle.com The development of a scalable and efficient process requires meticulous optimization of reagent selection, stoichiometry, solvent systems, temperature, and pressure. ontosight.ai

Reagent Selection and Stoichiometric Control

The selection of reagents and their precise stoichiometric ratios are critical for the successful synthesis of this compound. The primary reactants are chlorobenzoyl chloride and paraformaldehyde. google.com The reaction is catalyzed by a Lewis acid, with several options available, including anhydrous aluminum trichloride, anhydrous ferric trichloride, anhydrous stannic chloride, anhydrous stannous chloride, anhydrous cupric chloride, anhydrous zinc chloride, and anhydrous manganous chloride. google.comgoogle.com The choice of catalyst can influence the reaction's efficiency and the purity of the resulting product.

The molar ratio of the components is a key factor in optimizing the reaction. The ratio of Lewis acid catalyst to chlorobenzoyl chloride to paraformaldehyde is typically maintained within the range of 0.05-0.5 : 1 : 1-1.5. google.comgoogle.com A preferential molar ratio has been identified as 0.2:1:1.3. google.comgoogle.com Using a smaller amount of the Lewis acid catalyst is beneficial as it reduces the introduction of inorganic metal ions into the final product and lowers production costs. google.comgoogle.com

| Catalyst | Reactant 1 | Reactant 2 | Molar Ratio (Catalyst:Reactant 1:Reactant 2) | Purity of Crude Product (%) |

| Anhydrous Ferric Trichloride | Chlorobenzoyl Chloride | Paraformaldehyde | 0.005 : 0.1 : 0.10 | 90.2 |

| Anhydrous Manganous Chloride | Chlorobenzoyl Chloride | Paraformaldehyde | 0.02 : 0.1 : 0.13 | 95.6 |

| Anhydrous Stannic Chloride | Chlorobenzoyl Chloride | Paraformaldehyde | 0.03 : 0.1 : 0.11 | 92.3 |

| Anhydrous Zinc Chloride | Chlorobenzoyl Chloride | Paraformaldehyde | 0.05 : 0.1 : 0.15 | 91.6 |

| Anhydrous Stannous Chloride | Chlorobenzoyl Chloride | Paraformaldehyde | 0.01 : 0.1 : 0.13 | 86.3 |

| Anhydrous Aluminum Trichloride | Chlorobenzoyl Chloride | Paraformaldehyde | 0.02 : 0.1 : 0.12 | 87.7 |

This table presents data from various experimental setups for the synthesis of 3-(chloromethyl)benzoic acid, a direct precursor. The purity indicates the percentage of the desired product in the crude mixture before purification. Data sourced from patent CN105384620B. google.com

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical physical parameters that influence the reaction kinetics, time, and ultimately the yield of this compound. The synthesis is typically carried out at a temperature ranging from 20°C to 70°C, with reaction times varying between 5 and 20 hours. google.comgoogle.com The reaction is also conducted under pressure, generally between 0.1 and 0.5 MPa. google.comgoogle.com Applying pressure during the reaction can be beneficial as it helps to reduce the loss of reaction mass. google.comgoogle.com The interplay between temperature, pressure, and reaction time is crucial for optimizing the process. For instance, a reaction at 40°C to 50°C under 0.5 MPa pressure might be completed in 12 hours, yielding a high-purity product. google.com

| Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Purity of Crude Product (%) |

| 60 - 70 | 0.3 | 15 | 91.6 |

| 45 - 55 | 0.2 | 16 | 92.3 |

| 55 - 60 | 0.1 | 20 | 87.7 |

| 40 - 50 | 0.5 | 12 | 95.6 |

| 30 - 40 | 0.4 | 13 | 86.3 |

| 20 - 25 | 0.5 | 10 | 90.2 |

This table demonstrates the relationship between temperature, pressure, reaction time, and the resulting purity of crude 3-(chloromethyl)benzoic acid. Data sourced from patent CN105384620B. google.com

Purification Strategies for Research-Grade this compound

Achieving research-grade purity for this compound requires effective purification strategies to remove unreacted starting materials, catalysts, and by-products. A common initial purification step involves quenching the reaction mixture in cold water and stirring, followed by a liquid-liquid extraction. google.com After the layers separate, the organic layer containing the product is isolated. google.com

For obtaining high-purity, research-grade material, further purification is necessary. The purity of the compound is often assessed using methods like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). google.comnih.gov The structural integrity and identity of the final compound are confirmed using spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Since 3-(chloromethyl)benzoic acid is a white crystalline solid, recrystallization from a suitable solvent, such as methanol in which it is soluble, can be an effective method for achieving high purity. nih.govlookchem.comfishersci.ca

Chemical Reactivity and Transformational Chemistry of 3 Chloromethyl Benzoate

Nucleophilic Substitution Reactions of the Chloromethyl Moiety

The chloromethyl group of methyl 3-(chloromethyl)benzoate is a primary benzylic halide. This structural feature makes the carbon atom of the chloromethyl group electrophilic and highly reactive towards nucleophiles. libretexts.org The substitution reactions typically proceed via an SN2 mechanism, which is favored for primary halides. libretexts.org

Replacement by Oxygen Nucleophiles

The benzylic chloride can be readily displaced by various oxygen-containing nucleophiles to form new carbon-oxygen bonds. Common nucleophiles include hydroxide (B78521), alkoxides, and carboxylates, which lead to the formation of alcohols, ethers, and esters, respectively. For instance, hydrolysis with water or hydroxide ions would yield methyl 3-(hydroxymethyl)benzoate.

Table 1: Nucleophilic Substitution with Oxygen Nucleophiles

| Oxygen Nucleophile | Reagent Example | Product Formed | Product Structure |

|---|---|---|---|

| Hydroxide | NaOH (aq) | Methyl 3-(hydroxymethyl)benzoate |  |

| Alkoxide | NaOCH₂CH₃ | Methyl 3-(ethoxymethyl)benzoate |  |

| Carboxylate | CH₃COONa | Methyl 3-(((acetyloxy)methyl)benzoate |  |

Replacement by Nitrogen Nucleophiles

Nitrogen-based nucleophiles react with methyl this compound to form carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active molecules. Primary and secondary benzylic halides readily undergo SN2 substitution with nitrogen nucleophiles. libretexts.org Reactions with ammonia, primary amines, and secondary amines yield the corresponding primary, secondary, and tertiary amines.

Table 2: Nucleophilic Substitution with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Ammonia | NH₃ | Primary Amine |

| Primary Amine | R-NH₂ | Secondary Amine |

| Secondary Amine | R₂-NH | Tertiary Amine |

Replacement by Sulfur Nucleophiles

Sulfur-containing nucleophiles are generally more potent than their oxygen counterparts. libretexts.orgmsu.edu Thiolate anions (RS⁻), generated from thiols, are excellent nucleophiles and react efficiently with benzylic halides like methyl this compound to form thioethers (sulfides). libretexts.orgmsu.edu This high reactivity stems from the greater polarizability and lower electronegativity of sulfur compared to oxygen.

Table 3: Nucleophilic Substitution with Sulfur Nucleophiles

| Sulfur Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydrosulfide | NaSH | Thiol |

| Thiolate | NaSR | Thioether (Sulfide) |

Analysis of Leaving Group Ability in Substitution Processes

The success of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. A good leaving group must be able to stabilize the negative charge it acquires upon departure. masterorganicchemistry.com In the case of methyl this compound, the leaving group is a chloride ion (Cl⁻).

Chloride is considered a good leaving group because it is the conjugate base of a strong acid, hydrochloric acid (HCl). masterorganicchemistry.com The stability of halide anions, and thus their effectiveness as leaving groups, increases down the group in the periodic table. libretexts.org This trend is due to the decrease in basicity from fluoride (B91410) to iodide. libretexts.org Therefore, the order of leaving group ability among the common halides is I⁻ > Br⁻ > Cl⁻ > F⁻. libretexts.org The carbon-chlorine bond is also sufficiently weak to be broken under common reaction conditions, being slightly weaker than a carbon-carbon bond. libretexts.org

Table 4: Comparison of Halide Leaving Group Properties

| Halide Ion | Conjugate Acid | pKa of Conjugate Acid | Basicity | Leaving Group Ability |

|---|---|---|---|---|

| F⁻ | HF | 3.2 | Highest | Poor |

| Cl⁻ | HCl | -7 | Low | Good |

| Br⁻ | HBr | -9 | Lower | Very Good |

| I⁻ | HI | -10 | Lowest | Excellent |

Reductive Transformations

Reduction to 3-(Chloromethyl)benzyl Alcohol

The selective reduction of the methyl ester group in methyl this compound to a primary alcohol, yielding 3-(chloromethyl)benzyl alcohol, presents a significant chemical challenge. The goal is to transform the -COOCH₃ group into a -CH₂OH group while preserving the C-Cl bond of the chloromethyl moiety.

This selectivity is difficult to achieve because powerful reducing agents capable of reducing esters, such as lithium aluminum hydride (LiAlH₄), will also readily reduce the benzylic chloride to a methyl group. doubtnut.com Conversely, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. doubtnut.com Catalytic hydrogenation could potentially reduce the ester, but it also carries a high risk of cleaving the C-Cl bond through hydrogenolysis. researchgate.net Therefore, achieving this specific transformation would likely require a carefully selected, chemoselective reducing agent or a protection-deprotection strategy for the chloromethyl group.

Table 5: Potential Reagents for Reduction and Their Expected Outcomes

| Reducing Agent | Reactivity with Ester | Reactivity with C-Cl Bond | Likely Major Product |

|---|---|---|---|

| LiAlH₄ | Reduces to alcohol | Reduces to alkane | m-Tolylmethanol |

| NaBH₄ | No reaction | Generally no reaction | No reaction (starting material recovered) |

| H₂/Pd | Reduces to alcohol | Reduces via hydrogenolysis | Mixture, likely including m-Tolylmethanol |

Table of Mentioned Chemical Compounds

Investigation of Other Reductive Pathways

The reduction of this compound can proceed through several pathways, primarily involving the ester group or the chloromethyl substituent. Catalytic hydrogenation, for instance, offers a means to selectively reduce the ester functionality. While direct studies on this compound are not extensively detailed, research on the hydrogenation of methyl benzoate (B1203000) to benzaldehyde (B42025) provides a relevant model. This reaction is significant for producing chlorine-free benzaldehyde, aligning with green chemistry principles. rsc.orgmdpi.com

In these processes, manganese-based catalysts have been explored, with the reaction conditions optimized to favor the formation of the aldehyde over further reduction to benzyl (B1604629) alcohol. mdpi.com The efficiency and selectivity of this transformation are highly dependent on the catalyst's properties, such as the presence of oxygen vacancies which can enhance the catalytic activity. mdpi.com

Another potential reductive pathway for this compound is the reductive dehalogenation of the chloromethyl group. This would transform the chloromethyl group into a methyl group, yielding methyl 3-methylbenzoate (B1238549). While specific studies on this compound are sparse, the reductive dechlorination of the related compound, 3-chlorobenzoate (B1228886), has been observed in microbial systems. nih.govresearchgate.net This process has been shown to be an exergonic reaction, suggesting it is energetically favorable. nih.gov

| Reductive Pathway | Potential Product | Relevant Research Findings |

| Catalytic Hydrogenation of Ester | Methyl 3-(chloromethyl)benzaldehyde | The direct hydrogenation of methyl benzoate to benzaldehyde has been achieved using catalysts like Al-modified KMn/SiO2, with a 24.7% conversion rate and 53.9% selectivity for benzaldehyde. rsc.org |

| Reductive Dehalogenation | Methyl 3-methylbenzoate | The reductive dechlorination of 3-chlorobenzoate to benzoate has been demonstrated in methanogenic consortia, indicating the biological potential for such a transformation. nih.gov |

Oxidative Transformations

The oxidation of methyl this compound to 3-(chloromethyl)benzoic acid is fundamentally an ester hydrolysis reaction. This transformation can be achieved under either acidic or basic conditions. quora.com In a basic medium, the ester undergoes saponification, where a hydroxide ion attacks the carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to yield a carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

A typical laboratory procedure for the hydrolysis of a methyl ester involves heating the compound under reflux with an aqueous solution of a base such as sodium hydroxide (NaOH) in a solvent like methanol (B129727). chemspider.com After the reaction is complete, the mixture is cooled and acidified with a strong acid, for example, hydrochloric acid (HCl), which leads to the precipitation of the carboxylic acid. chemspider.com High yields, often exceeding 90%, can be achieved through this method. chemspider.com

Reaction Scheme for Basic Hydrolysis of Methyl this compound:

Saponification: C9H9ClO2 + NaOH → NaC8H6ClO2 + CH3OH

Acidification: NaC8H6ClO2 + HCl → C8H7ClO2 + NaCl

Controlled oxidation of the chloromethyl group in this compound to an aldehyde (methyl 3-formylbenzoate) presents a synthetic challenge due to the potential for over-oxidation to the corresponding carboxylic acid. While direct oxidation of the chloromethyl group is not straightforward, a two-step process involving initial hydrolysis to the alcohol followed by oxidation is a viable strategy.

Analogous studies on the oxidation of substituted benzyl alcohols provide insight into potential methodologies. For example, the oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde (B150856) has been successfully carried out using dilute nitric acid or through catalytic methods. stackexchange.com One such catalytic system employs an ionic liquid immobilized TEMPO/CuCl catalyst with molecular oxygen, which offers high selectivity for the aldehyde with no formation of the carboxylic acid. stackexchange.com This suggests that a similar strategy could be applied to 3-(hydroxymethyl)benzoate, the hydrolysis product of this compound, to achieve a controlled oxidation to methyl 3-formylbenzoate.

| Oxidation Strategy | Intermediate | Potential Product | Analogous Reaction | Key Findings |

| Two-step: Hydrolysis then Oxidation | Methyl 3-(hydroxymethyl)benzoate | Methyl 3-formylbenzoate | Oxidation of 4-nitrobenzyl alcohol | Oxidation with dilute nitric acid gave 86% yield of 4-nitrobenzaldehyde. TEMPO/CuCl catalyzed oxidation also gave an 86% yield with 92% purity. stackexchange.com |

Ester Hydrolysis and Transesterification Reactions

As discussed in section 3.3.1, the hydrolysis of the ester group in this compound is a fundamental reaction that yields 3-(chloromethyl)benzoic acid. This reaction can be catalyzed by both acids and bases. quora.com

Transesterification is another important reaction of esters, where the alkoxy group of the ester is exchanged with that of another alcohol. This process can also be catalyzed by either an acid or a base. For this compound, transesterification would involve reacting it with an alcohol (R'OH) in the presence of a catalyst to produce a new ester, methyl this compound, and methanol.

Studies on the transesterification of crude methyl benzoate have demonstrated the feasibility of producing other benzoate esters, such as benzyl benzoate and butyl benzoate, with high conversion rates. researchgate.net Titanate catalysts have been shown to be highly active in these reactions. researchgate.net Such findings are directly applicable to the transesterification of this compound, suggesting that a variety of other esters can be synthesized from this starting material.

| Reaction Type | Reactants | Products | Catalyst |

| Hydrolysis | Methyl this compound, Water | 3-(Chloromethyl)benzoic acid, Methanol | Acid or Base |

| Transesterification | Methyl this compound, Alcohol (R'OH) | This compound (R' ester), Methanol | Acid or Base (e.g., Titanates) |

Aromatic Ring Functionalization and Derivatization Strategies

Electrophilic aromatic substitution (EAS) reactions on a substituted benzene (B151609) ring are influenced by the electronic properties of the existing substituents, which affect both the reactivity of the ring and the orientation of the incoming electrophile. libretexts.orgma.edu In the case of methyl this compound, the aromatic ring bears two substituents: a methyl ester group (-COOCH3) and a chloromethyl group (-CH2Cl).

The methyl ester group is an electron-withdrawing group and acts as a meta-director. quora.com It deactivates the benzene ring towards electrophilic attack. uci.edu Conversely, the chloromethyl group is generally considered to be a weak deactivator but an ortho-, para-director. stackexchange.com The directing effects of these two groups are therefore in opposition.

| Substituent | Electronic Effect | Directing Effect |

| -COOCH3 | Electron-withdrawing | Meta |

| -CH2Cl | Weakly electron-withdrawing | Ortho, Para |

Ortho-Metallation Strategies and Subsequent Functionalization

Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, directing deprotonation to the adjacent ortho position. baranlab.org This process generates a highly reactive aryllithium intermediate that can then be quenched with a variety of electrophiles to introduce a wide range of substituents. organic-chemistry.org

In the case of this compound, the ester group can be anticipated to function as the directing metalation group. The Lewis basic oxygen atoms of the ester carbonyl and methoxy (B1213986) groups can chelate the lithium cation of the organolithium reagent, positioning the base for the abstraction of a proton from one of the ortho positions on the aromatic ring. There are two possible ortho positions relative to the ester group: C2 and C4. Steric hindrance from the adjacent chloromethyl group at the C3 position might influence the regioselectivity of the lithiation.

Following the formation of the ortho-lithiated species, a subsequent reaction with an electrophile can introduce a new functional group. A diverse array of electrophiles can be employed in this step, leading to a variety of functionalized benzoate derivatives. For example, quenching the aryllithium intermediate with aldehydes or ketones would yield secondary or tertiary alcohols, respectively. Reaction with carbon dioxide would introduce a carboxylic acid group, while treatment with an alkyl halide could install an alkyl substituent.

Table 1: Potential Electrophiles for Functionalization of Ortho-Lithiated this compound

| Electrophile | Resulting Functional Group |

| Aldehydes (e.g., Acetaldehyde) | Secondary Alcohol |

| Ketones (e.g., Acetone) | Tertiary Alcohol |

| Carbon Dioxide | Carboxylic Acid |

| Alkyl Halides (e.g., Methyl Iodide) | Alkyl Group |

| Disulfides (e.g., Dimethyl disulfide) | Thioether |

Cross-Coupling Reactions (e.g., Suzuki cross-coupling for related benzoic acids)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. musechem.com Among these, the Suzuki-Miyaura cross-coupling reaction is particularly prominent due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the required organoboron reagents. libretexts.orgnih.gov

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. yonedalabs.com The cycle is initiated by the oxidative addition of an organic halide or pseudohalide to a palladium(0) complex. This is followed by transmetalation, where an organic group is transferred from the organoboron reagent to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. libretexts.org

While direct Suzuki-Miyaura coupling of the benzylic chloride in this compound is a possibility, the aryl C-Cl bond is generally less reactive than aryl C-Br or C-I bonds in palladium-catalyzed couplings. libretexts.org However, the aromatic ring of this compound can be functionalized to participate in cross-coupling reactions. For instance, if a bromine or iodine atom were introduced onto the aromatic ring, this derivative could readily undergo Suzuki-Miyaura coupling.

Alternatively, this compound could be converted into an organoboron reagent, such as a boronic acid or a boronic ester, which could then be coupled with various organic halides. This would involve a transformation of one of the C-H bonds or the C-Cl bond into a C-B bond.

The Suzuki-Miyaura reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a phosphine (B1218219) ligand. acs.orgthieme-connect.com The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the reaction.

Table 2: Components of a Typical Suzuki-Miyaura Cross-Coupling Reaction

| Component | Example(s) | Role in the Reaction |

| Organic Halide/Pseudohalide | Aryl bromide, Aryl iodide, Aryl triflate | Electrophilic coupling partner |

| Organoboron Reagent | Arylboronic acid, Arylboronic ester | Nucleophilic coupling partner |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Ligand | PPh₃, PCy₃, SPhos | Stabilizes and activates the catalyst |

| Solvent | Toluene (B28343), Dioxane, DMF | Provides the reaction medium |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon nuclei.

The ¹H NMR spectrum of methyl 3-(chloromethyl)benzoate provides distinct signals corresponding to each unique proton environment within the molecule. Analysis of a 400 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals signals for the aromatic, chloromethyl, and methyl ester protons. nih.gov

The aromatic region of the spectrum shows four distinct signals for the protons on the benzene (B151609) ring, consistent with a 1,3-disubstituted pattern. The proton at the C2 position appears as a singlet at δ 8.05 ppm, being adjacent to the two substituents. The proton at the C6 position is observed as a doublet at δ 7.98 ppm (J = 7.8 Hz). A multiplet corresponding to the C5 proton appears between δ 7.60 and 7.55 ppm. Finally, the proton at the C4 position is identified as a triplet at δ 7.43 ppm (J = 7.7 Hz). nih.gov

Downfield, two sharp singlets confirm the presence of the ester and chloromethyl groups. The three protons of the methyl ester (-OCH₃) group produce a singlet at δ 3.91 ppm. The two protons of the chloromethyl (-CH₂Cl) group are observed as a singlet at δ 4.60 ppm. nih.gov The integration of these signals (4H for aromatic, 2H for chloromethyl, and 3H for methyl ester) confirms the proton count for each group.

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.05 | s | - | 1H | Ar-H (C2) |

| 7.98 | d | 7.8 | 1H | Ar-H (C6) |

| 7.60 - 7.55 | m | - | 1H | Ar-H (C5) |

| 7.43 | t | 7.7 | 1H | Ar-H (C4) |

| 4.60 | s | - | 2H | -CH₂Cl |

| 3.91 | s | - | 3H | -OCH₃ |

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For methyl this compound, nine distinct signals are observed in a 101 MHz spectrum in CDCl₃. nih.gov

The carbonyl carbon of the ester group is the most downfield signal, appearing at δ 166.60 ppm. The six aromatic carbons appear in the typical range of δ 128-138 ppm. The quaternary carbon (C3) attached to the chloromethyl group is found at δ 137.93 ppm, while the quaternary carbon (C1) attached to the ester group is at δ 130.74 ppm. The remaining aromatic CH carbons are assigned as follows: C6 at δ 133.07 ppm, C2 at δ 129.73 ppm, C5 at δ 129.60 ppm, and C4 at δ 128.96 ppm. nih.gov

In the upfield region, the methyl carbon of the ester group (-OCH₃) is observed at δ 52.31 ppm. The carbon of the chloromethyl group (-CH₂Cl) appears at δ 45.59 ppm. nih.gov

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 166.60 | C=O (Ester) |

| 137.93 | Ar-C (C3) |

| 133.07 | Ar-C (C6) |

| 130.74 | Ar-C (C1) |

| 129.73 | Ar-C (C2) |

| 129.60 | Ar-C (C5) |

| 128.96 | Ar-C (C4) |

| 52.31 | -OCH₃ |

| 45.59 | -CH₂Cl |

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR experiments would be employed to unambiguously confirm the structural assignments.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For methyl this compound, cross-peaks would be expected between the aromatic protons at C4, C5, and C6, confirming their connectivity on the ring. The absence of correlations to the C2 proton would support its assignment as a singlet isolated between the two substituents.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signal at δ 4.60 ppm to the carbon signal at δ 45.59 ppm (-CH₂Cl) and the proton signal at δ 3.91 ppm to the carbon signal at δ 52.31 ppm (-OCH₃). It would also correlate each aromatic proton signal with its corresponding aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals long-range (2-3 bond) couplings between protons and carbons. Key correlations would include a cross-peak between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), and between the chloromethyl protons (-CH₂Cl) and the aromatic carbons C2, C3, and C4, confirming the placement of the substituents on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing characteristic fingerprints of the functional groups present.

The FT-IR spectrum of methyl this compound is characterized by absorptions corresponding to its ester, aromatic, and chloromethyl functionalities.

The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which is expected in the range of 1715-1730 cm⁻¹. brainly.com Conjugation with the aromatic ring typically shifts this absorption to a slightly lower wavenumber. Two distinct C-O stretching bands associated with the ester group are also expected between 1000 and 1300 cm⁻¹. brainly.com

Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the methyl and chloromethyl groups are expected just below 3000 cm⁻¹. researchgate.net Aromatic C=C in-ring stretching vibrations produce characteristic medium to weak bands in the 1400-1600 cm⁻¹ region. The C-H out-of-plane bending vibrations for a meta-disubstituted ring would give rise to strong absorptions in the 675-900 cm⁻¹ range. The C-Cl stretching vibration of the chloromethyl group typically appears as a moderate to strong band in the 600-800 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (-OCH₃, -CH₂Cl) |

| 1715 - 1730 | C=O Stretch | Ester |

| 1400 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1300 | C-O Stretch | Ester |

| 675 - 900 | C-H Out-of-Plane Bend | Aromatic (m-disubstituted) |

| 600 - 800 | C-Cl Stretch | Chloromethyl |

Raman spectroscopy provides complementary vibrational information. While the polar carbonyl group would show a weak signal, the non-polar and symmetric vibrations of the aromatic ring are typically strong and well-defined.

Key expected signals in the Raman spectrum include the aromatic C-H stretching modes above 3000 cm⁻¹ and the intense aromatic ring C=C stretching vibrations, particularly the "ring breathing" mode near 1000 cm⁻¹. The symmetric stretching of the benzene ring substituents would also be Raman active. The aliphatic C-H stretching and bending modes would be present but are often less intense than the aromatic signals.

| Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3060 | Aromatic C-H Stretch | Strong |

| ~1600 | Aromatic Ring C=C Stretch | Strong |

| ~1000 | Aromatic Ring Breathing | Very Strong |

| 2850 - 3000 | Aliphatic C-H Stretch | Medium |

| 600 - 800 | C-Cl Stretch | Medium |

Table of Mentioned Compounds

| Compound Name |

|---|

| Methyl this compound |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of Methyl this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized, forming a molecular ion (M⁺•) whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. For Methyl this compound (C₉H₉ClO₂), the expected molecular weight is approximately 184.62 g/mol . echemi.com Due to the presence of chlorine, the molecular ion peak appears as a characteristic doublet, with the M⁺• peak at m/z 184 and an (M+2)⁺• peak at m/z 186, in an approximate 3:1 ratio, corresponding to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation pattern of the molecular ion provides valuable structural information. The fragmentation of esters often involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org For Methyl this compound, key fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond results in the formation of a stable 3-(chloromethyl)benzoyl cation. This fragment is observed as an isotopic doublet at m/z 153 and 155.

Loss of a chlorine radical (•Cl): The cleavage of the C-Cl bond from the molecular ion yields a fragment ion at m/z 149.

Formation of the phenyl cation: Subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cation (m/z 153/155) can lead to the formation of a chloromethylphenyl cation at m/z 125/127. docbrown.info

Formation of the tropylium (B1234903) ion: A common rearrangement for benzyl-type compounds can lead to the formation of the tropylium cation (C₇H₇⁺) at m/z 91. libretexts.org

These fragmentation patterns are crucial for confirming the identity and structure of the compound.

Table 1: Key Mass Spectrometry Data for Methyl this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula of Fragment | Significance |

|---|---|---|---|

| 184/186 | Molecular Ion [M]⁺• | [C₉H₉ClO₂]⁺• | Confirms molecular weight and presence of one chlorine atom. |

| 153/155 | [M - •OCH₃]⁺ | [C₈H₆ClO]⁺ | Loss of the methoxy radical, characteristic of a methyl ester. |

| 149 | [M - •Cl]⁺ | [C₉H₉O₂]⁺ | Loss of a chlorine radical. |

| 125/127 | [M - •OCH₃ - CO]⁺ | [C₇H₆Cl]⁺ | Subsequent loss of CO from the benzoyl fragment. |

Chromatographic Techniques for Purity Assessment and Stability Studies

Chromatographic methods are fundamental for assessing the purity of Methyl this compound and for monitoring its stability over time by separating it from potential impurities and degradation products.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and effective method for the qualitative purity assessment of Methyl this compound. The technique utilizes a stationary phase, typically a silica (B1680970) gel plate (a polar adsorbent), and a liquid mobile phase. savemyexams.com The separation is based on the differential partitioning of the compound and its impurities between the two phases.

Methyl this compound, being a moderately polar ester, will exhibit intermediate mobility on a silica plate. The choice of the mobile phase, usually a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate), is critical for achieving good separation. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to characterize the compound. utexas.edu A pure sample of Methyl this compound should ideally present as a single spot. The presence of additional spots indicates impurities. Visualization of the spots is typically achieved under UV light (254 nm) due to the aromatic ring in the molecule, or by using chemical staining agents like iodine vapor. forensics.org.mynih.gov

Table 2: Representative TLC Data for Methyl this compound on Silica Gel

| Mobile Phase (Solvent System, v/v) | Polarity of Mobile Phase | Expected Rf Value | Observations |

|---|---|---|---|

| Hexane : Ethyl Acetate (B1210297) (4:1) | Low | ~0.35 | Good mobility and clear spot definition. |

| Hexane : Ethyl Acetate (3:2) | Medium | ~0.50 | Increased mobility due to higher solvent polarity. |

High-Performance Liquid Chromatography (HPLC) and HPLC-Diode Array Detection (DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative determination of the purity of Methyl this compound and for conducting stability studies. A reversed-phase HPLC (RP-HPLC) method is commonly employed for compounds of this nature. sielc.com

In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. ekb.eg The compound is separated from impurities based on their relative hydrophobic interactions with the stationary phase. The purity is determined by calculating the area percentage of the main peak in the chromatogram.

The use of a Diode Array Detector (DAD) adds a significant advantage. A DAD acquires the full UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for:

Peak Purity Analysis: The spectra across a single peak can be compared to determine if it consists of a single component.

Compound Identification: The acquired spectrum can be compared to that of a reference standard for positive identification.

Stability Studies: In forced degradation studies, where the compound is exposed to stress conditions (e.g., acid, base, heat, light), HPLC-DAD can separate and quantify the parent compound and its degradation products. nih.govnih.gov The appearance of new peaks and the decrease in the area of the parent peak over time indicate instability.

Table 3: Typical HPLC-DAD Parameters for Purity Analysis of Methyl this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or Gradient mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Injection Volume | 10-20 µL |

| DAD Wavelength | Monitoring at ~235 nm and ~280 nm (based on UV absorbance maxima) |

| Run Time | 10-15 minutes |

A comprehensive computational and theoretical analysis for the chemical compound Methyl this compound, as specified in the requested outline, cannot be generated at this time.

Extensive searches of publicly available scientific literature and academic databases did not yield a dedicated research paper containing the specific quantum chemical calculations required to populate the outlined sections. To provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables for Molecular Geometry Optimization, Vibrational Frequency Calculations, Frontier Molecular Orbital Analysis (HOMO-LUMO), Natural Bond Orbital (NBO) Analysis, and Electronic Structure and Reactivity Descriptors, a primary source detailing a Density Functional Theory (DFT) or equivalent study on Methyl this compound is necessary.

Without such a source, it is not possible to present the specific bond lengths, vibrational modes, energy levels, stabilization energies, and reactivity indices for this particular compound. Constructing the article with data from related but distinct molecules would be scientifically inaccurate and would not adhere to the strict focus on "this compound".

Computational Chemistry and Theoretical Investigations

Electronic Structure and Reactivity Descriptors

Dipole Moment and Polarizability Calculations

Studies on related compounds show that the presence of electron-withdrawing groups (EWGs) generally leads to a larger dipole moment orgchemres.org. Both the ester and the chloromethyl functionalities act as EWGs, suggesting that 3-(Chloromethyl)benzoate is a polar molecule. Furthermore, computational studies can distinguish between the dipole moment in the ground electronic state (μg) and the excited electronic state (μe). For many organic molecules, the excited state is more polar than the ground state, a phenomenon that can be investigated using solvatochromic shift methods and confirmed with theoretical analyses like Time-Dependent DFT (TD-DFT) researchgate.net.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is influenced by molecular size and the presence of delocalized electrons. Theoretical simulations have shown that properties like the length of alkyl chains can influence molecular polarizability researchgate.net. For this compound, the aromatic ring contributes significantly to its polarizability.

Theoretical Studies on Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms of this compound are not extensively detailed in the available literature, its structure suggests clear pathways for theoretical investigation. The most reactive site is the benzylic carbon of the chloromethyl group, which is susceptible to nucleophilic substitution.

Theoretical studies would typically model the reaction pathways to understand the operative mechanism, which can be either unimolecular (SN1) or bimolecular (SN2). Computational methods allow for the mapping of the potential energy surface of the reaction, which includes:

Calculating the energies of the reactants and products.

Locating the transition state structure, which represents the energy maximum along the reaction coordinate.

Determining the activation energy, which governs the reaction rate.

By modeling these pathways, researchers can predict how factors such as the nature of the nucleophile, the choice of solvent, and temperature influence whether the reaction proceeds via a carbocation intermediate (SN1) or a concerted displacement (SN2).

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound can be explored through conformational analysis and molecular dynamics (MD) simulations. The molecule possesses several rotatable single bonds, primarily the bond connecting the ester group to the aromatic ring and the bond connecting the chloromethyl group to the ring.

Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for rotation between them. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated, revealing the most probable shapes the molecule will adopt.

Molecular dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion, offering insights into its dynamic flexibility and the conformational landscape it explores at a given temperature nih.govnih.govmdpi.com. These simulations can reveal how the molecule fluctuates around its minimum-energy structures and the timescales of these motions, which can be crucial for understanding its interaction with other molecules or its entry into an enzyme's active site.

Influence of Substituent Effects on Electronic and Steric Properties (e.g., Hammett substituent constants)

The influence of the chloromethyl group on the reactivity of the benzoic acid framework can be quantified using linear free-energy relationships, most notably the Hammett equation wikipedia.org. The Hammett equation relates the reaction rates and equilibrium constants of substituted benzene (B151609) derivatives to two parameters: a substituent constant (σ) and a reaction constant (ρ) wikipedia.orgviu.ca.

The equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

k or K is the rate or equilibrium constant for the substituted reactant.

k₀ or K₀ is the constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group oxfordreference.com.

ρ (rho) is the reaction constant , which depends on the reaction type and conditions but not the substituent wikipedia.org.

For this compound, the chloromethyl group is at the meta position. The Hammett constant for a meta-substituent is denoted as σm. The chloromethyl group is characterized as being weakly electron-withdrawing, primarily through an inductive effect. This is reflected in its positive Hammett constant. In contrast, the ester group is also electron-withdrawing. The combined electronic influence of these groups affects the reactivity of the aromatic ring and the acidity of the corresponding benzoic acid. Computational studies have explored the electronic properties of the chloromethyl group, confirming its characterization based on both inductive effects and its ability to engage in electron delocalization nih.govoregonstate.eduresearchgate.net. The presence of electron-withdrawing groups tends to stabilize frontier molecular orbitals (HOMO and LUMO) orgchemres.org.

The table below presents the Hammett substituent constants for the chloromethyl group and other relevant functional groups.

| Substituent Name | Symbol | σm | σp |

| Chloro | -Cl | 0.37 | 0.23 |

| Chloromethyl | -CH₂Cl | 0.09 | 0.12 |

| Carboxy | -COOH | 0.37 | 0.45 |

| Bromo | -Br | 0.40 | 0.23 |

| Amino | -NH₂ | -0.08 | -0.65 |

| Cyano | -CN | 0.62 | 0.83 |

| Data sourced from Stenutz stenutz.eu |

The σm value of +0.09 for the chloromethyl group quantitatively confirms its character as a weak electron-withdrawing substituent when placed meta to a reaction center on a benzene ring stenutz.eu. This value is critical for predicting how the group will influence the rates and equilibria of reactions involving the aromatic ring.

Role As a Key Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Architectures

The utility of methyl 3-(chloromethyl)benzoate as a foundational molecule extends to the synthesis of elaborate organic structures. The reactive chloromethyl group acts as a handle to introduce the benzoate (B1203000) moiety into larger molecules through alkylation reactions. This strategy is employed in multi-step syntheses where precise building block integration is required.

A notable example is its use as a key intermediate in the synthesis of methyl 3-(cyanomethyl)benzoate. In this process, methyl this compound is reacted with a cyanide source, typically sodium cyanide, to replace the chlorine atom with a cyano group. This transformation is a critical step in a longer synthetic route that starts from m-toluic acid. google.com The resulting product, methyl 3-(cyanomethyl)benzoate, is itself a valuable intermediate for pharmaceuticals and other specialty chemicals, demonstrating how methyl this compound serves as a linchpin in the assembly of more complex and functionally diverse molecules. google.com

Applications in Pharmaceutical Synthesis

The synthesis of active pharmaceutical ingredients (APIs) and their intermediates frequently employs methyl this compound. Its structure is a component of various molecular scaffolds that exhibit therapeutic activity. The related compound, 3-chloromethyl benzoic acid, is a documented intermediate in the synthesis of drugs such as Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). google.com The general applicability of benzoate derivatives is also seen in the development of novel benzanilides, which are synthesized from corresponding benzoyl chloride derivatives and exhibit potential as potassium channel activators. nih.gov

Table 1: Pharmaceutical Applications of Benzoate Intermediates

| Intermediate Class | Therapeutic Area | Example Application |

|---|---|---|

| Chloromethyl Benzoic Acid Derivatives | Anti-inflammatory | Synthesis of Ketoprofen google.com |

Benzoate derivatives are a class of compounds utilized in the synthesis of various drug scaffolds, including those with vasodilator properties. nih.gov Vasodilators are critical in treating conditions like hypertension and angina. Taprostene (B27798), a synthetic and chemically stable analogue of prostacyclin (PGI2), is an example of a potent vasodilator used in research for its myocardial-protecting actions. medchemexpress.com While specific benzoate structures are key components in some vasodilating agents, a direct synthetic pathway for taprostene originating from methyl this compound is not prominently documented in scientific literature. The connection remains illustrative of the broader role of benzoate intermediates in the development of cardiovascular drugs.

Applications in Agrochemical Synthesis

In the agrochemical sector, methyl this compound serves as an intermediate for the production of pesticides, including herbicides and insecticides. google.com The chloromethyl group allows for the attachment of the benzoate core to other heterocyclic or functionalized moieties that are responsible for the biological activity of the final product.

An example of a complex agrochemical that contains a substituted benzoate structure is Cloransulam-methyl. nih.gov This compound is a herbicide used for the control of broad-leaved weeds. Its intricate structure, which includes a triazolopyrimidine sulfonamide linked to a substituted methyl benzoate, highlights the importance of such building blocks in creating highly active and selective agrochemicals. nih.gov Furthermore, there is growing interest in the pesticidal properties of simpler benzoate compounds, with methyl benzoate itself being investigated as a potentially environmentally safer insecticide, effective against a range of agricultural pests. google.com

Applications in Dyestuff Synthesis

The chemical industry utilizes methyl this compound as an intermediate in the synthesis of certain dyes. The reactive chloromethyl group can be used to covalently link the benzoate portion of the molecule to a chromophore or to a substrate. This functionality is valuable in the design of disperse dyes or reactive dyes, where stable linkages are required to ensure color fastness. For instance, intermediates with reactive groups like chloromethyl are often used to build larger, more complex dye structures, such as certain azo or anthraquinone (B42736) dyes, which are widely used for coloring synthetic fibers. google.comjustia.com

Development of Functionalized Materials and Specialty Chemicals (e.g., benzoate-functionalized phosphanes)

The development of novel materials and specialty chemicals with tailored properties is an expanding area of chemical research. Methyl this compound is a candidate for creating such materials due to its reactive nature. The electrophilic chloromethyl group is susceptible to nucleophilic attack by a wide range of nucleophiles, including phosphines.

The reaction between methyl this compound and a tertiary phosphine (B1218219) would result in a phosphonium (B103445) salt. Subsequent deprotonation or further reaction could yield a benzoate-functionalized phosphane. Such molecules, which combine the structural features of a benzoate with the coordinating properties of a phosphine, can act as ligands for transition metal catalysts or as building blocks for more complex organometallic frameworks and functional polymers.

Comparative Studies with Structurally Related Building Blocks in Organic Synthesis

The reactivity and synthetic utility of methyl this compound can be understood by comparing it with its structural isomers: methyl 2-(chloromethyl)benzoate (ortho) and methyl 4-(chloromethyl)benzoate (para). The position of the chloromethyl group relative to the methyl ester group significantly influences the electronic properties of the benzene (B151609) ring and, consequently, its reactivity.

In electrophilic aromatic substitution reactions, the methoxycarbonyl group (-COOCH₃) is a deactivating, meta-directing group. masterorganicchemistry.com This means that it withdraws electron density from the ring, making it less reactive than benzene, and directs incoming electrophiles to the meta position. Conversely, the chloromethyl group (-CH₂Cl) is weakly deactivating but is considered an ortho-, para-director due to the ability of the chlorine to stabilize the intermediate carbocation via resonance, despite its inductive withdrawal effect. masterorganicchemistry.comlibretexts.org The interplay of these effects in the different isomers results in distinct reactivity profiles.

Experimental studies comparing the isomers have been conducted in the gas phase using mass spectrometry. Upon collisional activation, the deprotonated anions of the ortho, meta, and para isomers of methyl benzoate all lose carbon monoxide. rsc.org However, theoretical calculations suggest that the meta and para anions first rearrange to the more reactive ortho anion via hydrogen transfers before fragmentation occurs. rsc.org This indicates a higher intrinsic stability for the meta and para anionic forms under these conditions, which can influence reaction pathways in solution-phase synthesis. The synthesis of the para-isomer is also well-documented, providing a basis for comparing reaction yields and conditions. google.com

Table 2: Comparison of Methyl (Chloromethyl)benzoate Isomers

| Isomer | Position | Directing Effect of -COOCH₃ | Directing Effect of -CH₂Cl | Predicted Reactivity Profile |

|---|---|---|---|---|

| Methyl 2-(chloromethyl)benzoate | ortho | Meta-directing | Ortho, para-directing | Complex due to steric hindrance and opposing electronic effects. |

| Methyl this compound | meta | Meta-directing | Ortho, para-directing | The two groups direct to different positions, offering pathways for selective functionalization. |

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Routes

Future research will likely prioritize the development of greener synthetic methodologies for 3-(Chloromethyl)benzoate and related benzyl (B1604629) chlorides. Traditional methods often involve harsh reagents and produce significant waste. google.com Emerging paradigms focus on improving atom economy and reducing environmental impact.

Key areas of investigation include:

Visible-Light Photocatalysis: This technique offers a metal-free and milder alternative to traditional radical-initiated chlorination. researchgate.net Research into the visible-light-mediated benzylic C-H bond chlorination of toluene (B28343) derivatives using safe chlorine sources like N-chlorosuccinimide is a promising avenue. organic-chemistry.org This approach can be effective even for electron-deficient substrates. organic-chemistry.org

Alternative Chlorinating Agents: Moving away from gaseous chlorine is a significant goal. google.com Investigating reagents like sulfuryl chloride in the presence of a free radical initiator or N,N-dichloroacetamide presents a more controlled and potentially safer chlorination strategy. researchgate.netwipo.int

Direct One-Pot Syntheses: Developing single-step processes from readily available precursors can significantly improve efficiency. For instance, the synthesis of the parent acid, 3-(chloromethyl)benzoic acid, has been explored via a one-step reaction of benzoyl chloride and paraformaldehyde, avoiding the multi-step process from m-xylene (B151644) and its associated by-products. google.com Adapting such strategies for the corresponding ester would be a valuable research direction.

| Method | Key Features | Potential Advantages | References |

|---|---|---|---|

| Traditional Photochlorination | Uses toluene and gaseous chlorine. | Established industrial process. | researchgate.net |

| Visible-Light Photocatalysis | Metal-free, uses reagents like N-chlorosuccinimide. | Mild conditions, higher selectivity, safer reagents. | researchgate.netorganic-chemistry.org |

| Alternative Reagents | Uses sulfuryl chloride or N,N-dichloroacetamide. | Avoids gaseous chlorine, potentially better control. | researchgate.netwipo.int |

| One-Pot Synthesis | Direct conversion from precursors like benzoyl chloride. | Fewer steps, reduced waste, higher purity. | google.com |

Exploration of Unconventional Derivatization and Functionalization Reactions

The chloromethyl group is a versatile handle for a wide range of substitution reactions. researchgate.net Future research will delve into novel transformations that expand the synthetic utility of this compound.

Cross-Coupling Reactions: While classic nucleophilic substitutions are well-established, the exploration of modern cross-coupling reactions could unlock new possibilities. Palladium-catalyzed reactions, for example, could enable the introduction of complex carbon frameworks. Research into methods like the palladium-catalyzed C-H fluoromethylation of aryl iodides demonstrates a strategy for creating novel fluoromethylated arenes, a concept that could be adapted for derivatizing the benzoate (B1203000) ring itself. fao.org

Late-Stage Functionalization: Applying this compound as a building block in the late-stage functionalization of complex bioactive molecules is an area of growing interest. Its structure allows it to act as a linker or introduce a specific pharmacophore into a larger molecule.

One-Pot Derivatizations: The development of one-pot procedures where the benzylic chloride is generated and then immediately converted to another functional group can streamline synthesis. For instance, methods for benzylic C-H chlorination have been combined in a single pot with the addition of sodium methoxide (B1231860) to yield benzylic ethers directly. organic-chemistry.org Applying this concept to this compound with a variety of nucleophiles would be a powerful synthetic tool.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for accelerating chemical discovery. Future work on this compound will benefit from predictive modeling to guide synthetic efforts.

Reaction Prediction: Computational models can be used to predict the feasibility and potential yield of novel reactions before they are attempted in the lab. mit.edu By calculating factors like frontier orbital energies, researchers can prescreen potential reactants and catalysts, saving significant time and resources. mit.edu This approach could be used to identify promising, yet unexplored, derivatization reactions for this compound.

Mechanism Elucidation: Understanding the precise reaction mechanisms is key to optimizing conditions and improving yields. Computational studies can model transition states and reaction pathways for both the synthesis and subsequent reactions of this compound, providing insights that are difficult to obtain experimentally.

Catalyst Design: For catalytic reactions involving this compound, computational modeling can aid in the rational design of new catalysts with enhanced activity, selectivity, and stability. This is particularly relevant for developing more sustainable synthetic routes as discussed in section 7.1.

Integration into Continuous Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing offers numerous advantages in terms of safety, efficiency, and scalability. google.com Automated platforms further accelerate the discovery and optimization of chemical reactions. nih.gov

Continuous Flow Synthesis: The synthesis of benzyl chloride derivatives is well-suited for continuous flow reactors. These systems offer superior heat exchange efficiency and precise control over reaction parameters, which is crucial for managing exothermic chlorination reactions and improving selectivity. google.com Successful continuous flow processes have been developed for related compounds like m-trifluoromethyl benzyl chloride and N-benzylhydroxylamine hydrochloride, demonstrating the potential for adapting this technology to this compound production. google.commdpi.com This approach can lead to higher yields, improved purity, and a safer, more environmentally friendly process suitable for industrial scale-up. google.comwipo.int

Automated Synthesis Platforms: The integration of this compound into automated synthesis platforms can accelerate the generation of derivative libraries for applications in drug discovery and materials science. nih.govsigmaaldrich.com These platforms combine robotics with pre-filled reagent cartridges and in-line analysis to perform multi-step syntheses with minimal human intervention. sigmaaldrich.comsynplechem.comyoutube.com This allows for high-throughput screening of reaction conditions and rapid production of a diverse range of compounds derived from the this compound scaffold. fu-berlin.de

| Platform | Operating Principle | Key Advantages for this compound Chemistry | References |

|---|---|---|---|

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor. | Enhanced safety, improved heat transfer, higher selectivity, easy scale-up. | google.commdpi.com |

| Automated Synthesis Systems | Robotic execution of synthesis, purification, and analysis. | High-throughput screening, rapid library generation, increased reproducibility. | nih.govsigmaaldrich.comyoutube.com |

Investigation of Material Science Applications

The bifunctional nature of this compound—possessing both a reactive chloromethyl group and a carboxylate ester—makes it an intriguing building block for advanced materials.

Metal-Organic Frameworks (MOFs): Benzoate and its derivatives are common organic linkers used to construct MOFs, which are highly porous materials with applications in gas storage, separation, and catalysis. researchgate.netrsc.org The chloromethyl group on this compound could serve as a site for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the interior of the MOF pores. Furthermore, using mixed-linker approaches, where this compound is combined with other linkers, could introduce defects or functionalities that enhance properties like adsorption. researchgate.netacs.orgrsc.org

Polymer Synthesis: The chloromethyl group can be used to initiate polymerization reactions or to functionalize existing polymers. Research could explore the use of this compound in creating specialty polymers with tailored properties, such as specific thermal, mechanical, or optical characteristics.

Surface Modification: The compound can be used to modify surfaces by covalently attaching the benzoate moiety. The pendant chloromethyl group would then be available for further chemical transformations, allowing for the construction of complex surface architectures for applications in sensing, catalysis, or biocompatible coatings.

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(Chloromethyl)benzoate derivatives?

Answer:

this compound derivatives are typically synthesized via esterification of substituted benzoic acids with chloromethylating agents. For example:

- Methyl 4-(chloromethyl)benzoate (CAS 28480-70-8) can be prepared by reacting 4-(chloromethyl)benzoic acid with methanol under acid catalysis .

- Ethyl 3-chlorobenzoate (CAS 2196-99-8) involves nucleophilic substitution using ethyl halides and chloromethyl intermediates .

Key Variables:

- Catalysts: Use of H₂SO₄ or p-toluenesulfonic acid for esterification.

- Temperature: Controlled heating (60–80°C) to avoid decomposition of the chloromethyl group.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Advanced: How do competing reaction mechanisms (SN1 vs. SN2) influence the hydrolysis of this compound?

Answer:

The hydrolysis of this compound can proceed via two pathways:

- SN1 Mechanism: Favored in polar protic solvents (e.g., water/ethanol mixtures), leading to carbocation intermediates. This pathway is sensitive to steric hindrance and pH.

- SN2 Mechanism: Dominates in aprotic solvents (e.g., DMSO), with bimolecular displacement at the chloromethyl carbon .

Experimental Design Considerations:

- Kinetic Studies: Monitor hydrolysis rates using UV-Vis spectroscopy under varying pH (2–10) and solvent polarity.

- Isotopic Labeling: Use <sup>18</sup>O-labeled water to track nucleophilic attack pathways .

Table 1: Hydrolysis Pathways Under Different Conditions

| Condition | Mechanism | Rate Constant (k, s⁻¹) | Key Observation |

|---|---|---|---|

| pH 3.0, H₂O/EtOH | SN1 | 1.2 × 10⁻³ | Carbocation rearrangement detected via NMR |

| pH 7.0, DMSO | SN2 | 4.5 × 10⁻⁴ | Inversion of configuration confirmed by chiral HPLC |

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:

- NMR Spectroscopy: <sup>1</sup>H NMR (δ 4.6 ppm for –CH2Cl; δ 7.3–8.1 ppm for aromatic protons) and <sup>13</sup>C NMR (δ 45 ppm for CH2Cl) confirm structure .

- Mass Spectrometry: ESI-MS shows molecular ion peaks at m/z 185.02 [M+H]<sup>+</sup> .

- IR Spectroscopy: C=O stretch at 1720 cm⁻¹ and C–Cl stretch at 750 cm⁻¹ .

Validation: Cross-reference with pure standards (e.g., CAS 63024-77-1 for 3-(Chloromethyl)benzoyl chloride derivatives) .

Advanced: How can researchers resolve contradictions in stability data for this compound under varying pH?

Answer: Discrepancies often arise from:

- Competing Hydrolysis Pathways: Simultaneous SN1 and SN2 mechanisms (e.g., observed in bromomethyl chloroacetate hydrolysis) .

- Degradation Byproducts: Chloride ions accelerate autocatalytic decomposition at pH > 8.

Methodological Approach:

- Controlled Kinetic Studies: Use buffer systems (e.g., phosphate, acetate) to isolate pH effects.

- HPLC-MS Monitoring: Identify transient intermediates (e.g., benzoic acid derivatives) .

Basic: What purification strategies ensure high yields of this compound?

Answer:

- Recrystallization: Use ethanol/water mixtures (70:30 v/v) to remove unreacted starting materials.

- Column Chromatography: Silica gel with hexane:ethyl acetate (4:1) eluent for chloromethylated impurities .

- Distillation: For liquid derivatives (e.g., ethyl esters), fractional distillation at reduced pressure (bp 180–220°C) .

Advanced: How does the chloromethyl group’s reactivity influence derivatization in cross-coupling reactions?

Answer: The –CH2Cl group acts as an electrophilic site for:

- Nucleophilic Substitution: Reacts with amines (e.g., pyridine derivatives) to form quaternary ammonium salts .

- Transition Metal Catalysis: Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh3)4 .

Critical Factors:

- Solvent Choice: DMF or THF enhances solubility of metal catalysts.

- Moisture Control: Anhydrous conditions prevent hydrolysis during coupling .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報